

A Technical Guide to the Solubility of (1H-Indol-3-yl)-1-propanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1H-Indol-3-yl)-1-propanamine

Cat. No.: B1294736

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of **(1H-Indol-3-yl)-1-propanamine** (CAS: 6245-89-2). Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its inferred properties based on its chemical structure and provides a comprehensive, standard experimental protocol for its precise determination.

Introduction to (1H-Indol-3-yl)-1-propanamine

(1H-Indol-3-yl)-1-propanamine, with the chemical formula $C_{11}H_{14}N_2$, is an organic compound featuring an indole ring system connected to a propanamine group.^[1] The structure, containing both a basic amine group and a largely nonpolar indole nucleus, suggests a nuanced solubility profile. Understanding this profile is critical in various research and development contexts, particularly in drug discovery, where solubility profoundly impacts bioavailability, formulation, and in vitro assay reliability.^{[2][3]} Poor aqueous solubility can be a major obstacle in the development of therapeutic agents, leading to unpredictable results and increased costs.^{[2][3]}

Compound Properties:

- Molecular Weight: 174.25 g/mol
- IUPAC Name: 3-(1H-indol-3-yl)-1-propanamine

- CAS Number: 6245-89-2[1]
- Physical Form: Oil or solid with a melting point of 60-64 °C or 80.5 °C[1] (variances may depend on purity and salt form).

Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure.

- Aqueous Solubility: The presence of the primary amine group allows for hydrogen bonding with water and protonation in acidic solutions to form a more soluble ammonium salt.[4][5][6] However, the large, hydrophobic indole ring significantly reduces overall water solubility. Generally, amines with more than four carbon atoms tend to be less soluble in water.[5] Therefore, **(1H-Indol-3-yl)-1-propanamine** is expected to have low solubility in neutral aqueous solutions. Its solubility should, however, increase significantly in acidic aqueous buffers (e.g., pH < 6) due to the formation of the protonated, water-soluble salt.[4][7]
- Organic Solvents: The compound is expected to be soluble in various organic solvents.[5] Polar organic solvents like ethanol and methanol, as well as aprotic solvents like dimethyl sulfoxide (DMSO), should readily dissolve the compound due to its ability to engage in hydrogen bonding and dipole-dipole interactions.

Quantitative Solubility Data

As of this guide's publication, specific quantitative solubility data for **(1H-Indol-3-yl)-1-propanamine** in various solvents is not extensively reported in peer-reviewed literature or common chemical databases. The table below is provided as a template for researchers to populate upon experimental determination using the protocol outlined in the subsequent section.

Solvent	Type	Predicted Solubility	Quantitative Data (mg/mL)
Water (pH 7.0)	Polar Protic	Low	Data not available
Phosphate-Buffered Saline (PBS)	Aqueous Buffer	Low	Data not available
0.1 M Hydrochloric Acid (HCl)	Acidic Aqueous	High	Data not available
Ethanol (EtOH)	Polar Protic	High	Data not available
Methanol (MeOH)	Polar Protic	High	Data not available
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	High	Data not available
Dichloromethane (DCM)	Nonpolar	Moderate to High	Data not available

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.^[8] It is accurate, reproducible, and requires basic laboratory equipment.^{[8][9]}

Objective: To determine the concentration of a saturated solution of **(1H-Indol-3-yl)-1-propanamine** in a chosen solvent at a specific temperature.

Materials:

- **(1H-Indol-3-yl)-1-propanamine**
- Selected solvents (e.g., water, PBS, 0.1 M HCl)
- Analytical balance (± 0.1 mg)
- Glass vials or flasks with screw caps

- Orbital shaker or thermomixer with temperature control (e.g., 25°C or 37°C)[8]
- Syringe filters (e.g., 0.22 µm or 0.45 µm PVDF) to remove undissolved particles[8]
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS) for quantification.
- Volumetric flasks and pipettes for standard preparation.

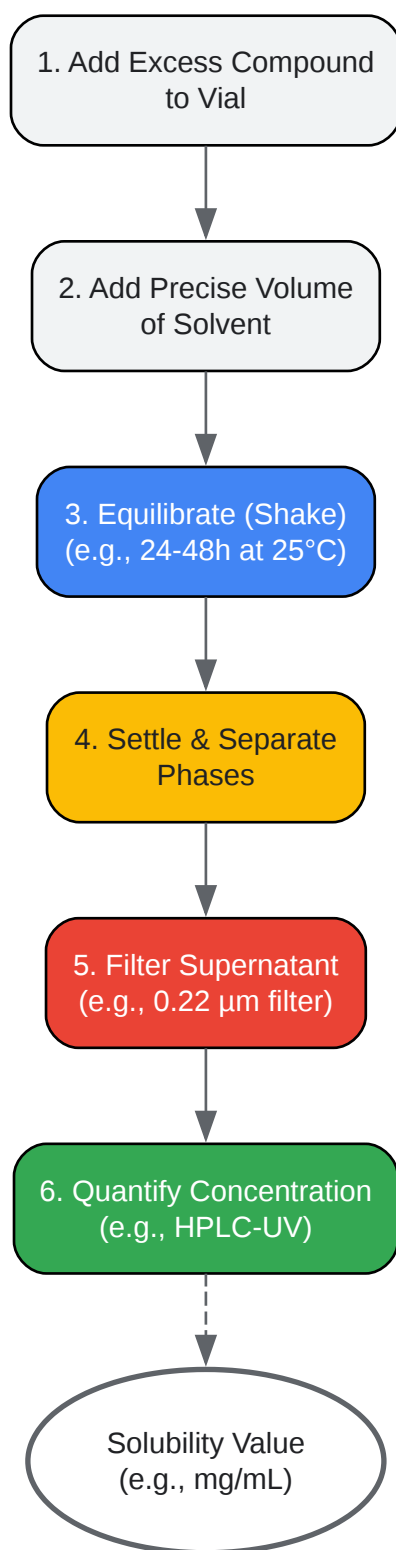
Procedure:

- Preparation: Add an excess amount of **(1H-Indol-3-yl)-1-propanamine** to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.[8][9]
- Solvent Addition: Add a precise volume of the desired solvent (e.g., 2 mL) to the vial.[9]
- Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C) and agitate for a prolonged period (typically 24 to 48 hours) to ensure equilibrium is reached.[3][8]
- Phase Separation: After incubation, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
- Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove all undissolved material.[8][9] This step is critical to avoid overestimation of solubility.
- Quantification:
 - Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations.
 - Analyze the filtered sample (the saturated solution) and the calibration standards using a validated analytical method, such as HPLC-UV or LC-MS.[2][3]
 - Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

- Determine the concentration of the compound in the filtered sample by interpolating its analytical response from the calibration curve. This concentration represents the equilibrium solubility.
- Replication: The experiment should be performed in triplicate to ensure the reproducibility of the results.^[9]

Visualized Experimental Workflow

The following diagram illustrates the key steps of the Shake-Flask solubility determination protocol.



[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask method of solubility determination.

Conclusion

While quantitative solubility data for **(1H-Indol-3-yl)-1-propanamine** is not readily found in public databases, its molecular structure allows for a qualitative prediction of its behavior in different solvents. For researchers and drug developers, precise solubility values are indispensable. The provided Shake-Flask protocol offers a robust and reliable method for experimentally determining the equilibrium solubility of this compound, enabling informed decisions in formulation, screening, and further chemical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. americanelements.com [americanelements.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. chemhaven.org [chemhaven.org]
- 5. moorparkcollege.edu [moorparkcollege.edu]
- 6. studylib.net [studylib.net]
- 7. www1.udel.edu [www1.udel.edu]
- 8. scribd.com [scribd.com]
- 9. bioassaysys.com [bioassaysys.com]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of (1H-Indol-3-yl)-1-propanamine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1294736#solubility-of-1h-indol-3-yl-1-propanamine-in-different-solvents\]](https://www.benchchem.com/product/b1294736#solubility-of-1h-indol-3-yl-1-propanamine-in-different-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com